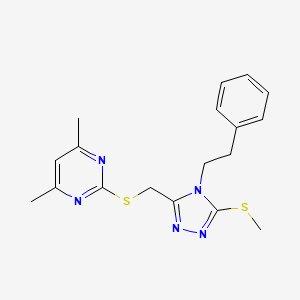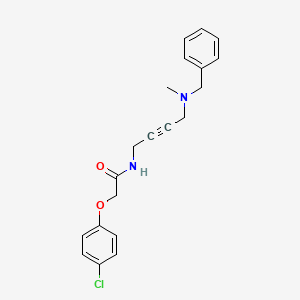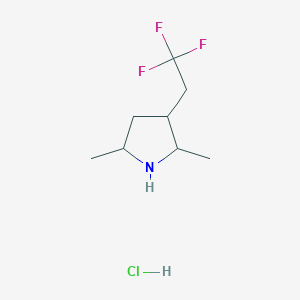
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C8H15ClF3N . It has a molecular weight of 217.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride” is determined by its molecular formula, C8H15ClF3N . Detailed structural analysis would require more specific techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthetic Applications :
- The paper titled "Synthesis, spectroscopic and structural characterization of novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine" by Chernov'yants et al. (2011) discusses the synthesis and characterization of novel compounds that might be related to your compound of interest, indicating potential applications in synthetic chemistry (Chernov'yants et al., 2011).
Catalytic Properties :
- The study "4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism" by Liu et al. (2014) explores the use of a similar compound in catalysis, suggesting that related compounds might have applications in promoting chemical reactions (Liu et al., 2014).
Organic Synthesis :
- In the research "Microwave-assisted fluorination of 2-acylpyrroles: synthesis of fluorohymenidin" by Troegel and Lindel (2012), the synthesis of fluorinated pyrrole derivatives is discussed. This might be relevant since it involves similar chemical structures and could indicate potential methods of synthesizing or modifying your compound (Troegel & Lindel, 2012).
Photodynamic Therapy :
- The paper "Synthetic bacteriochlorins with integral spiro-piperidine motifs" by Reddy et al. (2013) describes the synthesis of bacteriochlorins with spiro-piperidine units, indicating potential applications in photodynamic therapy, an area that could be explored with similar pyrrolidine derivatives (Reddy et al., 2013).
Propriétés
IUPAC Name |
2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-5-3-7(6(2)12-5)4-8(9,10)11;/h5-7,12H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZGQXMIYQIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861388.png)
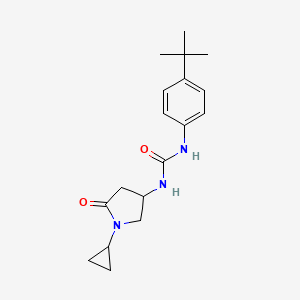
![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)
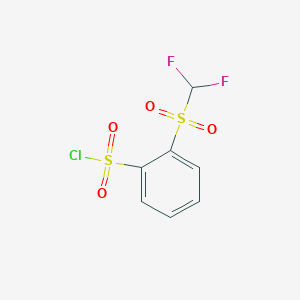
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)
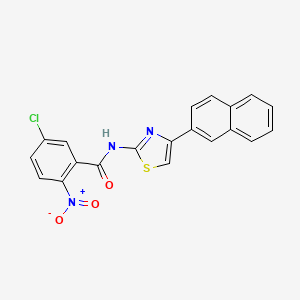

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)
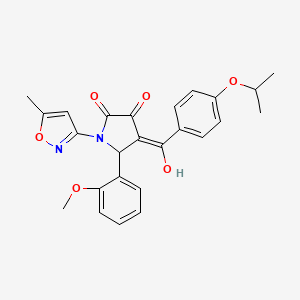
![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)
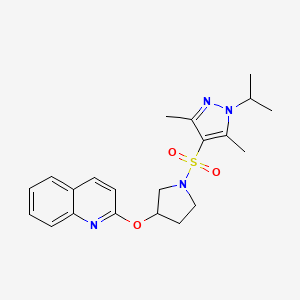
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)
